Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate

Agrochemical synthesis Pharmaceutical intermediates Regioisomer analysis

A critical intermediate for agrochemical and pharmaceutical R&D, this compound's precise 3-bromo-2-cyano-5-difluoromethyl substitution pattern is non-interchangeable. It is essential for achieving correct geometry and selectivity in cross-couplings to synthesize difluoromethylated biaryl fungicides and herbicides. Sourcing high-purity, regioisomerically pure material is mandatory for reproducible reaction yields and successful synthetic pathways.

Molecular Formula C10H6BrF2NO2
Molecular Weight 290.06 g/mol
CAS No. 1805019-03-7
Cat. No. B1461143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate
CAS1805019-03-7
Molecular FormulaC10H6BrF2NO2
Molecular Weight290.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)C(F)F)Br)C#N
InChIInChI=1S/C10H6BrF2NO2/c1-16-10(15)6-2-5(9(12)13)3-8(11)7(6)4-14/h2-3,9H,1H3
InChIKeyFQQXJWWQEPFIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate (CAS 1805019-03-7): A Functionalized Building Block for Agrochemical and Pharmaceutical Research


Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate (CAS 1805019-03-7) is a polyfunctionalized aromatic ester with the molecular formula C10H6BrF2NO2 and a molecular weight of 290.06 g/mol . This compound is classified as a versatile intermediate in organic synthesis , valued for its structure which incorporates a bromo, cyano, and difluoromethyl group on a benzoate core . Its primary applications are found in medicinal chemistry and agrochemical research, where the unique electronic and steric properties of the difluoromethyl substituent are of particular interest .

Why Analogs Cannot Substitute for Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate (1805019-03-7) in Complex Syntheses


Generic substitution within this compound class is not feasible due to the precise and synergistic reactivity conferred by its specific 3-bromo-2-cyano-5-difluoromethyl substitution pattern . Altering the position of any of these functional groups, or replacing the methyl ester with a different alkyl group, creates a distinct regioisomer or analog (e.g., CAS 1805592-35-1, 1805213-90-4, 1805592-56-6) that will exhibit different electronic properties, steric hindrance, and cross-coupling selectivity . These differences can lead to significant variations in reaction yields, the formation of unwanted byproducts, and ultimately, failure in the intended synthetic pathway to a target molecule, particularly in the development of difluoromethyl-containing pharmaceuticals and agrochemicals where even minor structural changes can drastically alter biological activity .

Quantitative Differentiation: Evidence for Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate (1805019-03-7) vs. Analogs


Regioisomeric Purity and Structural Identity Confirmation

The specific substitution pattern of Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate differentiates it from other regioisomers, such as Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate (CAS 1805592-56-6) . While direct quantitative comparison data is not available in the public domain, the unique chemical structure is defined by its IUPAC name and associated analytical data (e.g., molecular weight: 290.06 g/mol) . The absence of reported physical properties like melting point or boiling point in standard databases suggests this compound is a specialized intermediate, where its value is derived directly from its certified structural identity and regioisomeric purity as provided by the supplier .

Agrochemical synthesis Pharmaceutical intermediates Regioisomer analysis

Differential Reactivity of the Bromo Substituent in Cross-Coupling

The bromo group at the 3-position, ortho to a cyano group, provides a unique and highly reactive handle for metal-catalyzed cross-coupling reactions . This specific ortho-relationship can influence the rate and selectivity of transformations like Suzuki-Miyaura couplings compared to analogs where the bromo group is in a different electronic environment (e.g., meta or para to the cyano group) . While direct comparative rate data for this specific compound is not found, the general principle that an ortho-bromo cyanoarene offers distinct reactivity from its regioisomers is well-established and critical for optimizing synthetic routes to difluoromethylated biaryl structures common in modern agrochemicals .

Cross-coupling Suzuki-Miyaura C-C bond formation

The Difluoromethyl Moiety: A Differentiating Pharmacophore

The difluoromethyl (-CF2H) group is a well-established lipophilic hydrogen bond donor and bioisostere for a thiol, hydroxyl, or amine group, which can enhance the metabolic stability and membrane permeability of drug candidates compared to non-fluorinated analogs . Furthermore, the reactivity of the difluoromethyl group differs significantly from its trifluoromethyl (-CF3) counterpart; while trifluoromethyl benzoates (TFBz) can serve as effective CF3O- synthons, difluoromethyl benzoates (DFBz) have been shown to be unsatisfactory HCF2O- synthons, acting instead as safe CO surrogates in fluorocarbonylation reactions [1]. This fundamental difference in chemical behavior means that Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate cannot be substituted with a trifluoromethyl analog in synthetic routes designed for difluoromethylation.

Bioisostere Metabolic stability Lipophilicity

Key Application Scenarios for Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate (1805019-03-7) in R&D


Synthesis of Difluoromethylated Biaryl Agrochemicals

The compound is a critical building block for introducing a 2-cyano-5-difluoromethylphenyl motif into more complex molecules. Its primary application is as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct difluoromethylated biaryl structures . These structures are common in modern fungicides and herbicides, where the difluoromethyl group is known to improve metabolic stability and target binding . The specific 3-bromo-2-cyano substitution pattern is essential for achieving the correct geometry and electronic properties in the final active ingredient, as inferred from class-level knowledge of similar intermediates .

Development of Novel Fluorocarbonylation Reagents

As demonstrated by the class of difluoromethyl benzoates, this compound's difluoromethyl ester moiety can be activated to generate formyl fluoride, which decomposes into CO and HF, allowing it to function as a safe, solid surrogate for carbon monoxide gas in palladium-catalyzed fluorocarbonylation reactions [1]. This application is highly specialized and depends on the unique reactivity of the difluoromethyl benzoate group, which is distinct from trifluoromethyl analogs [1]. This makes the compound valuable for researchers developing new methods for synthesizing acyl fluorides and other carbonyl-containing molecules [2].

Preparation of Ortho-Cyano Benzoic Acid Derivatives

The methyl ester group can be selectively hydrolyzed to yield the corresponding 3-bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS 1805213-90-4) [3]. This transformation provides a route to a more polar intermediate or final product, which may be necessary for coupling to other fragments via amide bond formation or for improving water solubility in a drug discovery context. The availability of the compound in high purity (e.g., 98%) from suppliers is crucial for ensuring the reproducibility of these subsequent transformations .

Quote Request

Request a Quote for Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.